molecular formula C12H15Cl2NO2 B2474170 2-Chloro-N-[(2-chlorophenyl)methyl]-N-(1-hydroxypropan-2-yl)acetamide CAS No. 2411312-40-6

2-Chloro-N-[(2-chlorophenyl)methyl]-N-(1-hydroxypropan-2-yl)acetamide

Cat. No.: B2474170
CAS No.: 2411312-40-6
M. Wt: 276.16
InChI Key: GGYFVIQITWMPBC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Chloro-N-[(2-chlorophenyl)methyl]-N-(1-hydroxypropan-2-yl)acetamide is a synthetic organic compound characterized by the presence of chloro, hydroxy, and acetamide functional groups

Properties

IUPAC Name

2-chloro-N-[(2-chlorophenyl)methyl]-N-(1-hydroxypropan-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15Cl2NO2/c1-9(8-16)15(12(17)6-13)7-10-4-2-3-5-11(10)14/h2-5,9,16H,6-8H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGYFVIQITWMPBC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CO)N(CC1=CC=CC=C1Cl)C(=O)CCl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15Cl2NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-N-[(2-chlorophenyl)methyl]-N-(1-hydroxypropan-2-yl)acetamide typically involves the reaction of 2-chlorobenzyl chloride with 2-chlorophenylacetic acid in the presence of a base such as sodium hydroxide. The intermediate product is then reacted with 1-hydroxypropan-2-amine under controlled conditions to yield the final compound. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature, followed by purification through recrystallization.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for the addition of reagents and control of reaction conditions can enhance the efficiency and scalability of the process.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-N-[(2-chlorophenyl)methyl]-N-(1-hydroxypropan-2-yl)acetamide undergoes several types of chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced to its corresponding amine using reducing agents like lithium aluminum hydride.

    Substitution: The chloro groups can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium azide in dimethylformamide for azide substitution.

Major Products Formed

    Oxidation: Formation of a ketone or aldehyde derivative.

    Reduction: Formation of the corresponding amine.

    Substitution: Formation of azide or other substituted derivatives.

Scientific Research Applications

2-Chloro-N-[(2-chlorophenyl)methyl]-N-(1-hydroxypropan-2-yl)acetamide has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Chloro-N-[(2-chlorophenyl)methyl]-N-(1-hydroxypropan-2-yl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events. For instance, it may inhibit the activity of certain enzymes involved in inflammatory pathways, thereby exerting its anti-inflammatory effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-N-(3-chlorophenyl)acetamide
  • 2-Chloro-N-(3-methoxyphenyl)acetamide
  • 2-Chloro-N-(3-cyanophenyl)acetamide

Uniqueness

2-Chloro-N-[(2-chlorophenyl)methyl]-N-(1-hydroxypropan-2-yl)acetamide is unique due to the presence of both chloro and hydroxy functional groups, which confer distinct chemical reactivity and biological activity. Compared to its analogs, this compound may exhibit enhanced potency or selectivity in its applications.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.